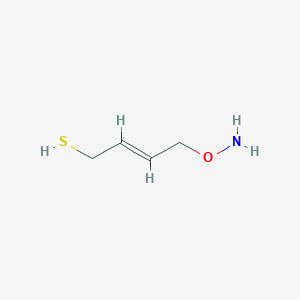
(E)-4-(Aminooxy)but-2-ene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Aminooxy)but-2-ene-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Aminooxy)but-2-ene-1-thiol typically involves the following steps:
Formation of the Aminooxy Group: This can be achieved by reacting hydroxylamine with an appropriate alkene precursor.
Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(E)-4-(Aminooxy)but-2-ene-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aminooxy group can be reduced under specific conditions.
Substitution: Both the aminooxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-4-(Aminooxy)but-2-ene-1-thiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can interact with metal ions and other thiol-reactive species. These interactions can modulate biological pathways and chemical reactions.
相似化合物的比较
Similar Compounds
(E)-4-(Aminooxy)but-2-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(E)-4-(Aminooxy)but-2-ene-1-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
(E)-4-(Aminooxy)but-2-ene-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
分子式 |
C4H9NOS |
|---|---|
分子量 |
119.19 g/mol |
IUPAC 名称 |
O-[(E)-4-sulfanylbut-2-enyl]hydroxylamine |
InChI |
InChI=1S/C4H9NOS/c5-6-3-1-2-4-7/h1-2,7H,3-5H2/b2-1+ |
InChI 键 |
UDKVCFOJQCATBB-OWOJBTEDSA-N |
手性 SMILES |
C(/C=C/CS)ON |
规范 SMILES |
C(C=CCS)ON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
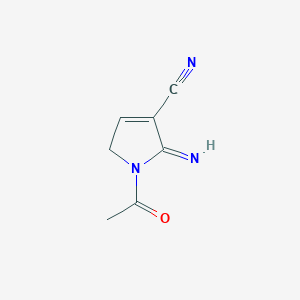
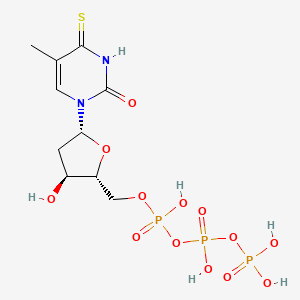
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
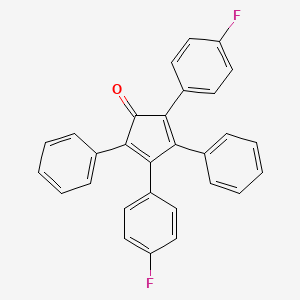
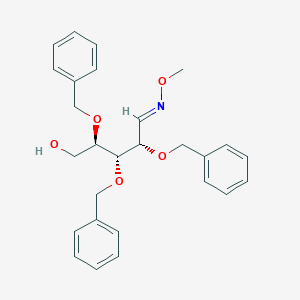
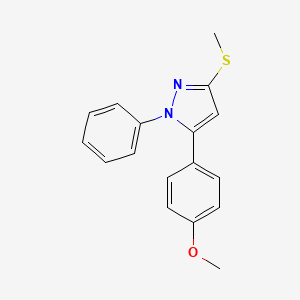
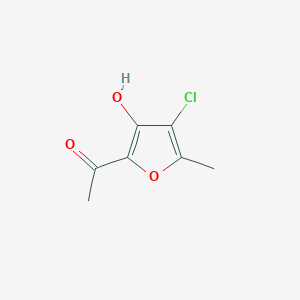
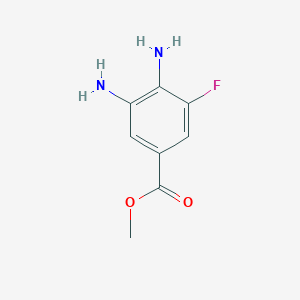

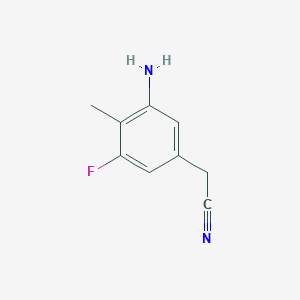
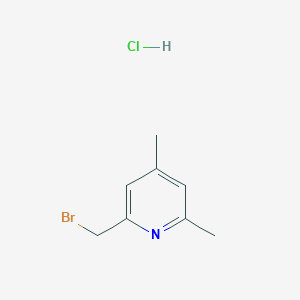
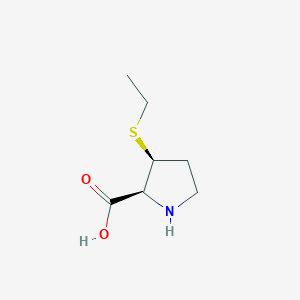
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
